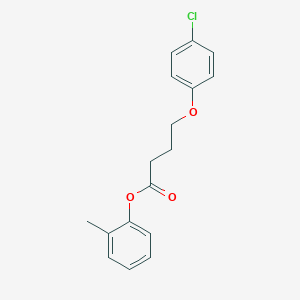

![molecular formula C15H18N2O4S B4615534 1-{4-[(4-nitrophenyl)sulfonyl]-1,3-butadien-1-yl}piperidine](/img/structure/B4615534.png)

1-{4-[(4-nitrophenyl)sulfonyl]-1,3-butadien-1-yl}piperidine

説明

Synthesis Analysis

The synthesis of compounds similar to 1-{4-[(4-nitrophenyl)sulfonyl]-1,3-butadien-1-yl}piperidine often involves multi-step chemical reactions that meticulously combine the piperidine scaffold with sulfonyl and nitrophenyl functional groups through various synthetic routes. Techniques such as condensation reactions, sulfonation, and nitration are commonly employed. Specific examples include the synthesis of derivatives through the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine, showcasing the intricacies of attaching sulfonyl groups to the piperidine nucleus (Vinaya et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by X-ray crystallography, revealing details such as crystal system, space group, unit cell parameters, and the conformation of the piperidine ring. For instance, structural analysis has shown that the piperidine ring can adopt a chair conformation, which is crucial for understanding the compound's reactivity and interactions with other molecules. The geometry around the sulfonyl group (S atom) is typically distorted tetrahedral, indicating the presence of strong electronic effects due to the substituents (Prasad et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 1-{4-[(4-nitrophenyl)sulfonyl]-1,3-butadien-1-yl}piperidine derivatives are diverse, reflecting the compound's ability to undergo transformations such as nucleophilic substitution reactions with anionic and neutral nucleophiles. The presence of the sulfonyl and nitro groups significantly influences the compound's reactivity, making it susceptible to various organic reactions. These reactions are instrumental in further modifying the compound for specific applications or studying its chemical behavior (Um et al., 2006).

科学的研究の応用

Crystal Structure Analysis

Research on related compounds, such as 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine, has provided insights into their crystal structures, which are crucial for understanding their chemical properties and interactions. These studies reveal the geometric configurations and conformations of such molecules, laying the groundwork for further applications in material science and molecular engineering (Aydinli, Sayil, & Ibiş, 2010).

Synthesis and Spectroscopic Properties

The compound's structural features, including the sulfonyl and nitrophenyl groups attached to a butadienyl-piperidine backbone, make it a valuable entity for the synthesis of novel organic compounds. Studies have detailed the synthesis routes and spectroscopic properties of similar molecules, providing a foundation for developing new materials with potential applications in pharmaceuticals, agrochemicals, and organic electronics (Liu, Jian, Sebhat, & Nargund, 2006).

Antimicrobial Activity

Compounds derived from piperidine and sulfonyl butadienyl structures have been evaluated for their antimicrobial activities. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have shown significant potent antimicrobial activities against pathogens of Lycopersicon esculentum, highlighting their potential as leads for developing new antimicrobial agents (Vinaya et al., 2009).

Biological Screening and Molecular Docking

New compounds derived from the core structure of "1-{4-[(4-nitrophenyl)sulfonyl]-1,3-butadien-1-yl}piperidine" have been synthesized and biologically evaluated for their binding to biomolecules and for anti-inflammatory and acetylcholinesterase (AChE) activities. These studies involve molecular docking to identify active sites for AChE inhibition, demonstrating the compound's relevance in designing inhibitors for neurological disorders (Iqbal et al., 2020).

Anticancer Potential

The synthesis of propanamide derivatives bearing the piperidinyl-1,3,4-oxadiazole structure, derived from similar sulfonyl and piperidine components, has been explored for their anticancer potential. This research contributes to the ongoing search for novel anticancer agents, showcasing the utility of such structures in medicinal chemistry (Rehman et al., 2018).

特性

IUPAC Name |

1-[(1E,3E)-4-(4-nitrophenyl)sulfonylbuta-1,3-dienyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c18-17(19)14-6-8-15(9-7-14)22(20,21)13-5-4-12-16-10-2-1-3-11-16/h4-9,12-13H,1-3,10-11H2/b12-4+,13-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMGDDPKUMUJJJ-QGVJZHQLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C=CC=CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)/C=C/C=C/S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-{[(4-bromophenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4615451.png)

![6,8-dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4615459.png)

![1-[(3-chlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4615473.png)

![2-cyano-N-cycloheptyl-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4615485.png)

![2-chloro-N-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4615492.png)

![3-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B4615496.png)

![N-ethyl-2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4615505.png)

![ethyl {5-[(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4615506.png)

![1-(3-methylphenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4615507.png)

![N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]butanamide](/img/structure/B4615519.png)

amine hydrochloride](/img/structure/B4615527.png)